molecular formula C13H13N3O2 B11871871 Ethyl 4-(pyrimidin-2-ylamino)benzoate CAS No. 959928-89-3

Ethyl 4-(pyrimidin-2-ylamino)benzoate

Cat. No.: B11871871
CAS No.: 959928-89-3
M. Wt: 243.26 g/mol
InChI Key: QZNMTAJPWIVICE-UHFFFAOYSA-N
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Description

Ethyl 4-(pyrimidin-2-ylamino)benzoate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring attached to an ethyl ester of 4-aminobenzoic acid. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(pyrimidin-2-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with pyrimidine derivatives under specific conditions. One common method involves the refluxing of 4-aminobenzoic acid with pyrimidine-2-amine in the presence of an appropriate solvent such as ethanol. The reaction mixture is then concentrated and purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyrimidin-2-ylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-(pyrimidin-2-ylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively bind to retinoid X receptor alpha (RXRα), leading to the modulation of RXRα-dependent transcriptional activities. This interaction can induce apoptosis in cancer cells by activating caspase-3 and promoting the cleavage of poly ADP-ribose polymerase .

Comparison with Similar Compounds

Ethyl 4-(pyrimidin-2-ylamino)benzoate can be compared with other pyrimidine derivatives such as:

  • Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate
  • 4-(pyrimidin-2-ylamino)benzoic acid
  • (4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide

These compounds share similar structural features but may differ in their biological activities and applications. This compound is unique due to its specific interaction with RXRα and its potential therapeutic applications in cancer treatment .

Properties

CAS No.

959928-89-3

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 4-(pyrimidin-2-ylamino)benzoate

InChI

InChI=1S/C13H13N3O2/c1-2-18-12(17)10-4-6-11(7-5-10)16-13-14-8-3-9-15-13/h3-9H,2H2,1H3,(H,14,15,16)

InChI Key

QZNMTAJPWIVICE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC=CC=N2

Origin of Product

United States

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